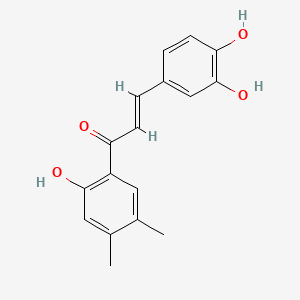
(2-Methylnaphthalen-1-yl)Methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylnaphthalen-1-yl)Methanol is an organic compound with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol . It is a derivative of naphthalene, characterized by a methyl group at the second position and a methanol group at the first position on the naphthalene ring. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: (2-Methylnaphthalen-1-yl)Methanol can be synthesized through various methods. One common approach involves the microbial conversion of 2-methylnaphthalene to 2-methyl-1-naphthol, followed by reduction to this compound . This process typically involves the use of specific microbial strains and optimized reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves chemical synthesis from 2-methylnaphthalene. The chemical conversion process may use oxidizing agents such as dichromate to produce intermediates like 2-methyl-1-naphthol, which are then reduced to the final product .
化学反応の分析
Types of Reactions: (2-Methylnaphthalen-1-yl)Methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-1-naphthoquinone.
Reduction: The compound can be reduced to form 2-methylnaphthalene.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include dichromate and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products:
Oxidation: 2-Methyl-1-naphthoquinone
Reduction: 2-Methylnaphthalene
Substitution: Products vary based on the substituent introduced.
科学的研究の応用
(2-Methylnaphthalen-1-yl)Methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of (2-Methylnaphthalen-1-yl)Methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into biologically active metabolites. These metabolites can then interact with cellular receptors and enzymes, modulating various biochemical pathways .
類似化合物との比較
2-Methylnaphthalene: A precursor in the synthesis of (2-Methylnaphthalen-1-yl)Methanol.
2-Methyl-1-naphthol: An intermediate in the synthesis process.
2-Methyl-1-naphthoquinone: A product of the oxidation of this compound.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
CAS番号 |
1706-15-6 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22308 |
同義語 |
(2-Methylnaphthalen-1-yl)Methanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)



